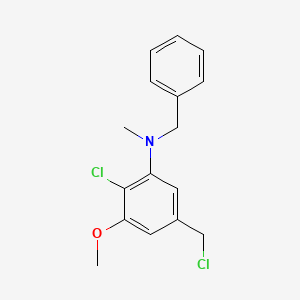
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is an organic compound with a complex structure It is characterized by the presence of benzyl, chloro, chloromethyl, methoxy, and methylaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(chloromethyl)-3-methoxyaniline.
Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzyl and aniline groups can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or biological system.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-chloro-5-nitrobenzamide: Shares the benzyl and chloro groups but differs in the presence of a nitro group instead of chloromethyl and methoxy groups.
2-Chloro-5-(chloromethyl)-3-methoxyaniline: Similar structure but lacks the benzyl and N-methyl groups.
Uniqueness
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H17Cl2NO |
|---|---|
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C16H17Cl2NO/c1-19(11-12-6-4-3-5-7-12)14-8-13(10-17)9-15(20-2)16(14)18/h3-9H,10-11H2,1-2H3 |
Clave InChI |
QMSWPKXROZYREI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)CCl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



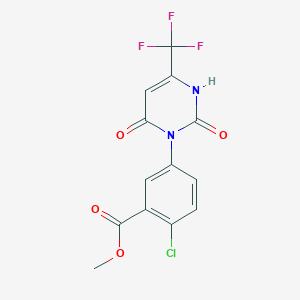
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
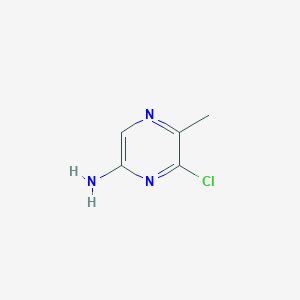

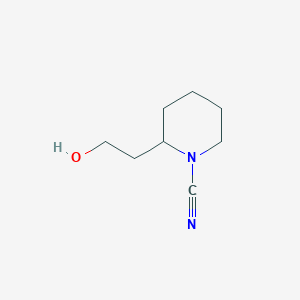

![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)

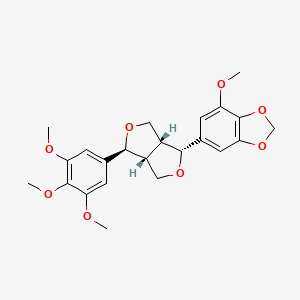
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
